
二甲基-1,1,1-d3-胺盐酸盐
描述
Synthesis Analysis
The synthesis of related nitrogen-containing compounds involves intricate processes aimed at incorporating the desired functional groups and structural frameworks. For instance, the exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of Dimedone and a β-Enaminone) through various experimental spectroscopies and theoretical studies highlights the complex synthesis pathways of similar compounds. These methods often employ Density Functional Theory (DFT) for optimization and analysis, indicating a comprehensive approach to the synthesis of these compounds (Fatima et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to Dimethyl-1,1,1-d3-amine hydrochloride is analyzed through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Theoretical studies, such as those performed using the DFT method, aid in the optimization and understanding of molecular geometries, vibrational frequencies, and electron distributions within these molecules. Such analyses provide insights into the structural characteristics that define their chemical behavior and reactivity (Fatima et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of Dimethyl-1,1,1-d3-amine hydrochloride and its derivatives are influenced by their structural features. For example, the chemical kinetics of H-abstractions from dimethyl amine by various radicals have been systematically investigated to understand the atmospheric and combustion chemistry of aliphatic amines. These studies reveal the temperature-dependent reaction mechanisms and the influence of molecular structure on reactivity (Shang et al., 2019).
科学研究应用
1. 实验和理论性质的探索
二甲基-1,1,1-d3-胺盐酸盐作为二甲酮的衍生物,因其实验光谱(核磁共振、FT-拉曼、FT-IR、紫外-可见)和使用密度泛函理论 (DFT) 的理论性质而受到研究。它在含氮化合物的合成中很重要,并且在理解分子相互作用和分子内的电荷分布方面有应用 (法蒂玛等人,2021).
2. 催化应用
该化合物已被用于胺和硝基化合物的 N,N-二甲基化催化中,展示了其在合成有机化学中的潜力。这涉及广泛的 N,N-二甲基胺的一锅合成,突出了其在催化过程中的多功能性和效率 (张等人,2015).
3. 制药工业中的生物催化
在生物催化领域,特别是在制药工业中,该化合物在合成各种药物(如 (-) -帕罗西汀盐酸盐和维生素 D3 衍生物)中发挥着作用。它是化学和生物技术工业中生物催化剂开发的重要工具 (安加贾拉等人,2016).
4. 化学动力学和燃料潜力
二甲基-1,1,1-d3-胺盐酸盐被认为是一种有希望的含氮燃料候选物。研究重点是各种自由基从该化合物中抽象 H 的反应动力学,这对于理解脂肪胺的大气和燃烧化学至关重要 (商等人,2019).
5. 气相色谱应用
该化合物已在顶空气相色谱的背景下进行分析,特别是用于测定药物中的仲胺和叔胺。这突出了其在分析化学和药物质量控制中的重要性 (戈帕拉克里希南和德维,2016).
安全和危害
The safety and hazards associated with Dimethyl-1,1,1-d3-amine hydrochloride are represented by the GHS07 pictogram. The hazard statements include H302 - H315 - H319 - H335, which indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583873 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-1,1,1-d3-amine hydrochloride | |
CAS RN |
120033-84-3 | |
| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120033-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

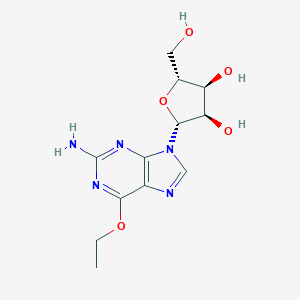

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

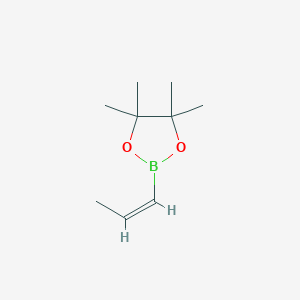

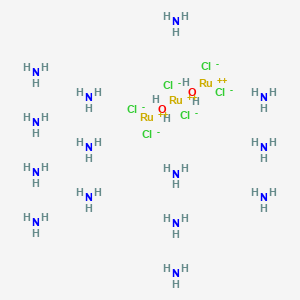

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)


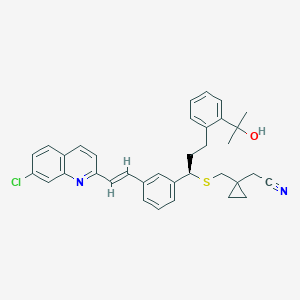
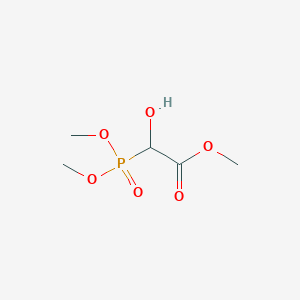
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)